molecular formula C28H29N5O4 B15029585 4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone

4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone

Katalognummer: B15029585
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: YSXJTGSBGXTTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

The synthesis of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, including the formation of the piperazine ring and the introduction of the nitrophenyl and dihydrophthalazinone moieties. Common synthetic routes include:

Analyse Chemischer Reaktionen

4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and piperazine moieties.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting a hydron from a donor . It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C28H29N5O4

Molekulargewicht

499.6 g/mol

IUPAC-Name

4-(2,5-dimethylphenyl)-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one

InChI

InChI=1S/C28H29N5O4/c1-19-7-8-20(2)24(17-19)27-22-5-3-4-6-23(22)28(35)32(29-27)26-18-21(9-10-25(26)33(36)37)31-13-11-30(12-14-31)15-16-34/h3-10,17-18,34H,11-16H2,1-2H3

InChI-Schlüssel

YSXJTGSBGXTTIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.